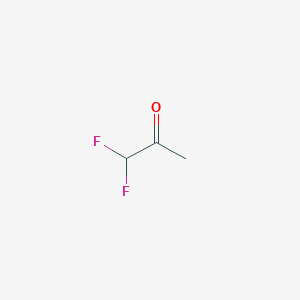

1,1-Difluoroacétone

Vue d'ensemble

Description

1,1-Difluoroacetone is a chemical compound that is closely related to trifluoroacetone and other fluorinated acetones. It is a valuable building block in organic synthesis, particularly in the synthesis of fluorinated compounds. The presence of fluorine atoms in the molecule can significantly alter its reactivity and physical properties compared to non-fluorinated analogs.

Synthesis Analysis

The synthesis of 1,1-difluoroacetone derivatives can be achieved through various methods. For instance, 1,1-difluoroallenes can be synthesized from commercially available 1,1,1-trifluoro-2-iodoethane through a zinc-promoted 1,2-elimination reaction . Additionally, trifluoroacetone itself can be prepared by several synthetic routes, including the decarboxylation of ethyl 4,4,4-trifluoro-3-oxobutanoate or by treating trifluoroacetic acid with methylmagnesium iodide .

Molecular Structure Analysis

The molecular structure of related compounds like 1,3-difluoroacetone has been studied using rotational spectra and isotopologue analysis, which helps in understanding the carbon backbone structure of these molecules . Such structural analyses are crucial for predicting the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

1,1,1-Trifluoroacetone can act as a hydride acceptor in the Oppenauer oxidation of secondary alcohols, demonstrating its utility in selective oxidation reactions . It can also undergo complex reactions when exposed to low energy electrons, leading to a variety of fragment anions through dissociative electron attachment . Moreover, trifluoroacetone diperoxide, a derivative of trifluoroacetone, has been shown to have O-atom transfer capability to alkenes and sulfides .

Physical and Chemical Properties Analysis

Trifluoroacetone, a closely related compound to 1,1-difluoroacetone, is a colorless liquid with a boiling point of 21.5-22.5°C and a density of 1.282 g/mL. It is soluble in water and various organic solvents and is typically purified by distillation . The presence of fluorine atoms imparts unique physical and chemical properties to the molecule, such as increased electronegativity and bond strength, which can influence its reactivity and stability.

Applications De Recherche Scientifique

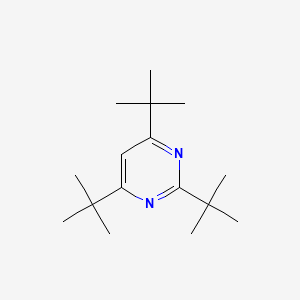

Préparation industrielle de l’inhibiteur de la succinate déshydrogénase à base de fluoropyrazole

La 1,1-Difluoroacétone est une matière première pour la préparation industrialisée de l’inhibiteur de la succinate déshydrogénase à base de fluoropyrazole . Le coût de la this compound influence fortement le coût de fabrication des fongicides incorporant un cycle fluoropyrazole . Une disponibilité rentable de la this compound pourrait révolutionner les méthodologies actuelles de synthèse des cycles fluoropyrazoles, principalement en raison de sa sécurité accrue et de sa durabilité environnementale .

Production de fongicides

Le processus de production de la this compound décrit présente une remarquable rentabilité et une simplicité procédurale, le positionnant avantageusement pour des applications industrielles . Cette approche innovante promet des réductions de coûts de fabrication significatives, conférant aux fongicides contenant un cycle fluoropyrazole un avantage concurrentiel sur le marché .

Intermédiaire pharmaceutique

La this compound est utilisée comme intermédiaire pharmaceutique . Elle joue un rôle crucial dans la synthèse de divers composés pharmaceutiques.

Recherche chimique

La this compound est également utilisée pour la recherche chimique . Ses propriétés uniques en font un composé précieux dans diverses réactions et processus chimiques.

Durabilité environnementale

Le processus de production de la this compound est écologiquement durable . Cela en fait un choix privilégié dans les industries qui visent à réduire leur impact environnemental.

Safety and Hazards

1,1-Difluoroacetone is classified as a flammable liquid (Category 3) . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance . It should be stored in a well-ventilated place and kept cool .

Mécanisme D'action

Target of Action

1,1-Difluoroacetone is a chemical compound with the molecular formula C3H4F2O The primary targets of 1,1-Difluoroacetone are not well-documented in the literature

Biochemical Pathways

It’s known that the compound is used in the preparation of substituted thf amides as modulators of sodium channels This suggests that it may play a role in the modulation of sodium channels, which are crucial for the transmission of nerve impulses

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1,1-Difluoroacetone, a cost-effective availability could revolutionize the current methodologies for fluoropyrazole ring synthesis, primarily due to its enhanced safety and environmental sustainability . .

Propriétés

IUPAC Name |

1,1-difluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c1-2(6)3(4)5/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHILZHAQBOLGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393018 | |

| Record name | 1,1-difluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

431-05-0 | |

| Record name | 1,1-Difluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-difluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Difluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

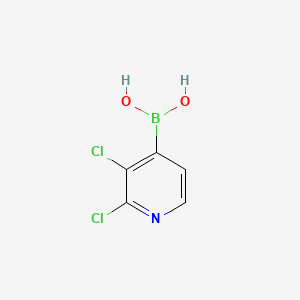

Feasible Synthetic Routes

Q & A

Q1: How does solvation affect the conformational equilibrium of 1,1-Difluoroacetone?

A2: Theoretical calculations, particularly ab initio calculations incorporating solvation models, provide insights into the influence of solvation. Studies indicate that while calculations at the MP4/6-31G level predict only the cis conformer as a minimum energy structure in the gas phase, inclusion of solvation effects reveals a minimum for the gauche* conformation as well. [] This suggests that solvent interactions can stabilize certain conformations, leading to observable changes in the conformational equilibrium.

Q2: What unique reactivity does 1,1-Difluoroacetone exhibit with diazocyclopropane?

A3: Instead of the anticipated azo coupling reaction typically observed with diazonium species, 1,1-Difluoroacetone reacts with diazocyclopropane, generated in situ, to yield 2-(difluoromethyl)-2-methyloxaspiropentane. [] This reaction proceeds with high selectivity, targeting the carbonyl group adjacent to the difluoromethyl substituent. The resulting oxaspiropentane serves as a versatile intermediate, capable of undergoing further transformations to generate cyclobutanones or 1-vinylcyclopropanols under specific reaction conditions. []

Q3: How does the presence of fluorine atoms impact the NMR spectroscopic properties of 1,1-Difluoroacetone?

A4: The fluorine atoms in 1,1-Difluoroacetone introduce valuable coupling information in NMR spectroscopy. Studies analyzing the 1H and 13C NMR spectra, particularly the 4JHF, 1JCF, and 2JCF couplings, reveal distinct correlations between these couplings and the molecule's conformation. [, ] For instance, the 4JHF coupling constant exhibits a cos2θ dependence, where θ represents the F–C–C–C dihedral angle. Similarly, the 1JCF and 2JCF couplings display pronounced orientation dependence. This sensitivity of NMR parameters to conformational changes makes it a powerful tool for investigating the structural dynamics of 1,1-Difluoroacetone. []

Q4: How has computational chemistry contributed to our understanding of 1,1-Difluoroacetone?

A5: Computational chemistry plays a crucial role in elucidating the properties and behavior of 1,1-Difluoroacetone. As mentioned earlier, ab initio calculations, particularly at higher basis sets (6-311++G) or with the inclusion of solvation models, accurately predict the conformational landscape and energy differences between the cis and gauche conformers. [] These calculations provide valuable insights into the influence of electronic structure and solvent interactions on the molecule's preferred geometry. Moreover, computational studies can aid in interpreting experimental data, such as NMR coupling constants, by correlating them with calculated molecular geometries. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)

![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)